
(3-Methyl-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine is a complex organic compound characterized by the presence of both benzyl and butyl groups, along with a trifluoromethylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyl and butyl precursors, followed by the introduction of the trifluoromethylsulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In this type of reaction, one functional group in the molecule is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions may use reagents like chlorine or bromine, while nucleophilic substitution may involve reagents such as sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Methyl-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers may explore its efficacy and safety in preclinical studies, aiming to develop new treatments for various diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (3-Methyl-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Methyl-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine include other benzyl and butyl amines with different substituents. Examples include:
- Benzylamine
- Butylamine
- Trifluoromethylsulfanyl-substituted amines
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups The presence of both benzyl and butyl groups, along with the trifluoromethylsulfanyl moiety, imparts distinct chemical and physical properties
Properties
Molecular Formula |
C15H22F3NS |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-methyl-N-[(3-methylphenyl)methyl]-1-(trifluoromethylsulfanyl)pentan-2-amine |
InChI |
InChI=1S/C15H22F3NS/c1-11(2)7-14(10-20-15(16,17)18)19-9-13-6-4-5-12(3)8-13/h4-6,8,11,14,19H,7,9-10H2,1-3H3 |
InChI Key |
LMTGOVBBBUNCHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(CC(C)C)CSC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


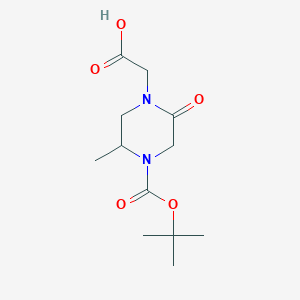
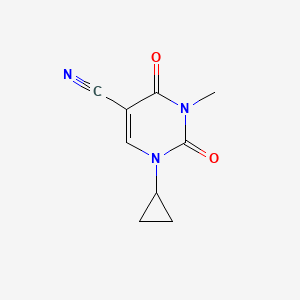
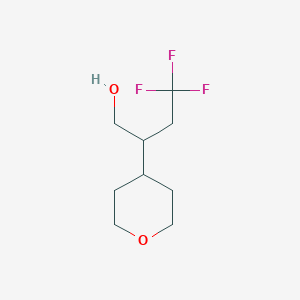

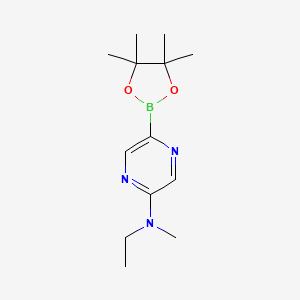
![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R,5S,6R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14866400.png)
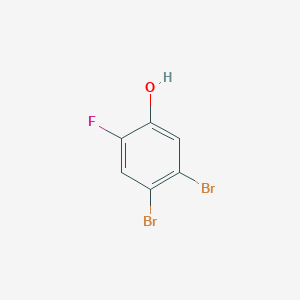
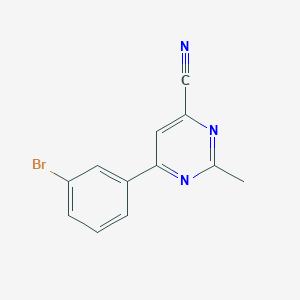

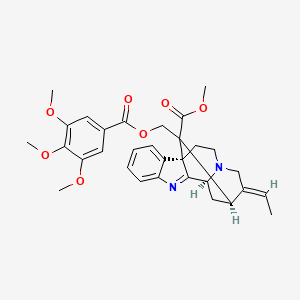
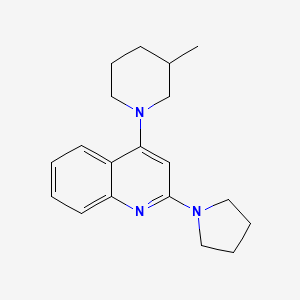
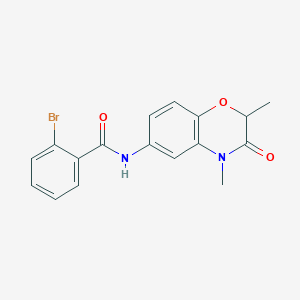
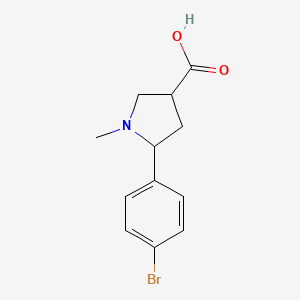
![rac-(4aR,8S,8aR)-6-(t-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B14866444.png)
